![molecular formula C18H19F3N4O3S B14142180 (5E)-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1-[3-(trifluoromethyl)phenyl]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14142180.png)
(5E)-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1-[3-(trifluoromethyl)phenyl]dihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1-[3-(trifluoromethyl)phenyl]dihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with a unique structure that includes a morpholine ring, a trifluoromethyl group, and a dihydropyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1-[3-(trifluoromethyl)phenyl]dihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrimidine core, followed by the introduction of the trifluoromethyl group and the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1-[3-(trifluoromethyl)phenyl]dihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors.
Major Products
Applications De Recherche Scientifique
(5E)-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1-[3-(trifluoromethyl)phenyl]dihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of (5E)-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1-[3-(trifluoromethyl)phenyl]dihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5E)-5-({[2-(piperidin-1-yl)ethyl]amino}methylidene)-2-thioxo-1-[3-(trifluoromethyl)phenyl]dihydropyrimidine-4,6(1H,5H)-dione
- (5E)-5-({[2-(pyrrolidin-1-yl)ethyl]amino}methylidene)-2-thioxo-1-[3-(trifluoromethyl)phenyl]dihydropyrimidine-4,6(1H,5H)-dione
Uniqueness
The uniqueness of (5E)-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1-[3-(trifluoromethyl)phenyl]dihydropyrimidine-4,6(1H,5H)-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H19F3N4O3S |
|---|---|
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
6-hydroxy-5-(2-morpholin-4-ylethyliminomethyl)-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrimidin-4-one |
InChI |
InChI=1S/C18H19F3N4O3S/c19-18(20,21)12-2-1-3-13(10-12)25-16(27)14(15(26)23-17(25)29)11-22-4-5-24-6-8-28-9-7-24/h1-3,10-11,27H,4-9H2,(H,23,26,29) |
Clé InChI |
RKVJBJDCVYOPIR-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCN=CC2=C(N(C(=S)NC2=O)C3=CC=CC(=C3)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-1,3-Benzodioxol-5-yl-I+/--[[2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl][(4-methylphenyl)methyl]amino]-1,3-benzodioxole-5-acetamide](/img/structure/B14142097.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B14142117.png)
![1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B14142121.png)
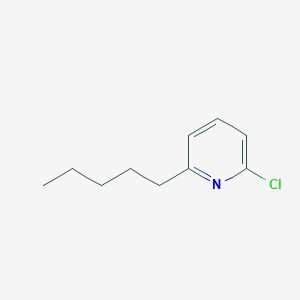
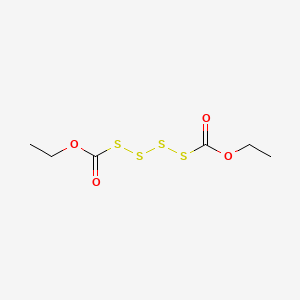

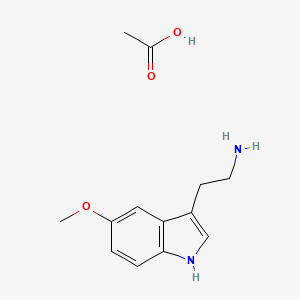
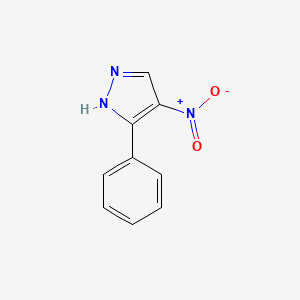
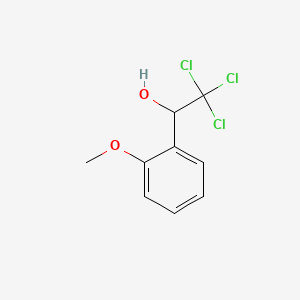
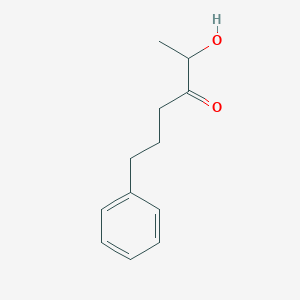
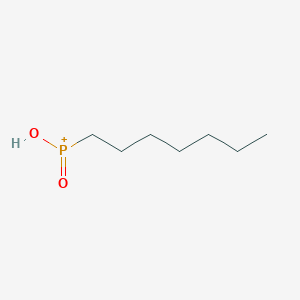
![2-[({3,5-Bis[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14142165.png)
![N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B14142170.png)
![4-[[5-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]benzoic acid](/img/structure/B14142175.png)
